molecular formula C8H7NO2 B12333418 6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione

6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione

Cat. No.: B12333418
M. Wt: 149.15 g/mol
InChI Key: QMPSLWPLCTVUDE-UHFFFAOYSA-N
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Description

6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione involves the oxidation of 2,3-cyclopentenopyridine analogues. This can be achieved using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant in water at 25°C. This method provides high yield and excellent chemoselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and mild reaction conditions, are likely to be employed to ensure sustainability and efficiency.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: As mentioned, it can be synthesized through the oxidation of 2,3-cyclopentenopyridine analogues.

    Substitution: The compound can participate in substitution reactions, particularly at positions adjacent to the nitrogen atom in the pyridine ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the pyridine or cyclopentane rings.

Scientific Research Applications

6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as protein kinases, and modulate their activity. This interaction can lead to various biological effects, including changes in cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    6,7-dihydro-5H-cyclopenta[b]pyridin-5-one: This compound is structurally similar but lacks the dione functionality.

    2,3-cyclopentenopyridine: A precursor in the synthesis of 6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione.

Uniqueness

This compound is unique due to its fused ring system and the presence of two carbonyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogues .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

6,7-dihydro-4aH-cyclopenta[b]pyridine-2,5-dione

InChI

InChI=1S/C8H7NO2/c10-7-3-2-6-5(7)1-4-8(11)9-6/h1,4-5H,2-3H2

InChI Key

QMPSLWPLCTVUDE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C2C1=NC(=O)C=C2

Origin of Product

United States

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